N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide
Description
Its core structure features a pyridine ring substituted with a cyano group at position 3 and 4,6-bis(4-methoxyphenyl) groups, linked via a thioacetamide bridge to a benzo[d]thiazole-containing phenyl moiety. This design enhances π-π stacking and hydrogen-bonding interactions, critical for biological activity, particularly in targeting enzymes like CD73 (a key player in adenosine-mediated immunosuppression) .
Synthesis involves coupling a 2-mercaptopyridine intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 50°C), followed by purification via column chromatography. Structural confirmation is achieved through ¹H/¹³C NMR, HRMS, and X-ray crystallography (where available) .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N4O3S2/c1-41-26-15-9-22(10-16-26)28-19-31(23-11-17-27(42-2)18-12-23)39-35(29(28)20-36)43-21-33(40)37-25-13-7-24(8-14-25)34-38-30-5-3-4-6-32(30)44-34/h3-19H,21H2,1-2H3,(H,37,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKWKZMNUCFUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide is a complex organic compound that exhibits significant potential for various biological activities. Its structure comprises a benzothiazole moiety, a phenyl group, and a thioacetamide functional group, which collectively suggest promising pharmacological properties. This article reviews the biological activities associated with this compound, supported by research findings and case studies.
Structural Overview
The compound features several key structural elements:
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Thioacetamide group : Often associated with diverse biological activities.
- Pyridine derivative : Contributes to the compound's interaction with biological targets.
Antimicrobial Properties
Benzothiazole derivatives have been widely studied for their antimicrobial effects. Preliminary studies indicate that this compound may exhibit similar properties due to its structural similarities to known antimicrobial agents.
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzothiazole Derivatives | Antibacterial | |
| Thiazolidinones | Antifungal, Antimicrobial |
Anticancer Activity
Research has indicated that compounds with benzothiazole and pyridine structures often show anticancer activity. For instance, derivatives of thiazolidinones have demonstrated significant cytotoxic effects against various cancer cell lines. The unique combination of functional groups in this compound suggests potential efficacy against cancer.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example, the thioacetamide group can facilitate interactions with enzymes involved in metabolic pathways, while the benzothiazole moiety may disrupt cellular processes in pathogens or cancer cells.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various benzothiazole derivatives, including those structurally related to this compound). Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising therapeutic avenue for infections caused by resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies on similar compounds have shown that modifications around the benzothiazole core enhance cytotoxicity against cancer cell lines. The presence of methoxy groups has been linked to increased solubility and bioavailability, leading to improved anticancer efficacy .
Scientific Research Applications
Research indicates that compounds with a benzothiazole structure often exhibit notable biological activities, including:
- Antimicrobial Properties : Benzothiazole derivatives are known for their antibacterial and antifungal activities, which may extend to this compound due to structural similarities with other active compounds .
- Anticancer Potential : The presence of multiple functional groups enhances the potential for interactions with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms .
Applications in Medicinal Chemistry
The compound's unique arrangement of functional groups suggests diverse applications in medicinal chemistry:
- Drug Development : The structural features of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)acetamide indicate its potential as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer cells.
- Structure-Activity Relationship (SAR) Studies : SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. For instance, variations in the substituents on the benzothiazole or pyridine rings can significantly influence potency and selectivity against specific targets .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid scaffold, combining a benzo[d]thiazole-phenyl group with a 4,6-bis(4-methoxyphenyl)pyridine core. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Activity :
- The 4,6-bis(4-methoxyphenyl) groups on pyridine (target compound) enhance hydrophobic interactions with CD73’s active site, outperforming morpholine-substituted analogs (e.g., 2c) .
- The benzo[d]thiazole-phenyl acetamide moiety increases steric bulk, improving target affinity compared to smaller heterocycles (e.g., thiazol-2-yl in 1c) .
Solubility-Toxicity Trade-off: Morpholine derivatives (e.g., 2c) exhibit better aqueous solubility but reduced potency, highlighting the challenge of balancing lipophilicity and bioavailability . The target compound’s methoxy groups moderately improve solubility over non-polar analogs while retaining activity.
Synthetic Flexibility :
- The 4,6-biaryl-2-thiopyridine scaffold allows modular substitution, enabling rapid generation of analogs with varied electronic and steric profiles .
Q & A
Q. How to reconcile discrepancies between computational docking and experimental IC₅₀ values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
